molecular formula C11H8BrClN2 B15250024 4-(Bromomethyl)-5-chloro-2,4'-bipyridine CAS No. 1227571-39-2

4-(Bromomethyl)-5-chloro-2,4'-bipyridine

Cat. No.: B15250024
CAS No.: 1227571-39-2
M. Wt: 283.55 g/mol
InChI Key: VFPPKQIFIRBJFV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-chloro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-chloro-2,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. Solvents like acetone and dichloromethane are commonly used, and the reaction is typically carried out under illumination to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-chloro-2,4’-bipyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted bipyridines with various functional groups.

    Oxidation: Products include bipyridine carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted bipyridines.

Scientific Research Applications

4-(Bromomethyl)-5-chloro-2,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-chloro-2,4’-bipyridine largely depends on its application. In coordination chemistry, it acts as a ligand that can form stable complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In medicinal chemistry, the compound’s bromomethyl group can undergo substitution reactions to form bioactive molecules that interact with specific biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-5-chloro-2,4’-bipyridine is unique due to its bipyridine structure, which allows it to act as a versatile ligand in coordination chemistry. Its bromomethyl group provides a reactive site for further functionalization, making it valuable in the synthesis of complex organic molecules and materials.

Properties

CAS No.

1227571-39-2

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

4-(bromomethyl)-5-chloro-2-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-6-9-5-11(15-7-10(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2

InChI Key

VFPPKQIFIRBJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=C2)CBr)Cl

Origin of Product

United States

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